N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWKFYLEBCYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide typically involves the Hantzsch reaction, where α-haloindanone reacts with mono-substituted thioureas . This reaction is often carried out in the presence of a base and under reflux conditions to facilitate the formation of the thiazole ring. The reaction conditions may vary slightly depending on the specific substituents on the indeno and phenyl rings.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the handling of hazardous intermediates, such as α-haloketones, would require stringent safety protocols .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its inhibitory activity against certain enzymes, such as SARS-CoV-2 3CL protease.
Medicine: Potential therapeutic agent for treating viral infections and other diseases.
Industry: Could be used in the development of new materials with specific biochemical properties.
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as proteases. For instance, it has been shown to inhibit the activity of SARS-CoV-2 3CL protease by binding to its active site, thereby preventing the protease from processing viral polyproteins essential for viral replication . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the protease’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 8H-indeno[1,2-d]thiazole derivatives are highly dependent on substituents at the 2-position. Key analogues include:
- Amine vs.
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., in N-(3-fluorophenyl) derivatives) may enhance metabolic stability but reduce synthetic yields (24% vs. 53% for N-methyl analogues) .
- Amide Substituents : Compound 7a, with a 3,5-dimethoxybenzamido group, shows improved SARS-CoV-2 inhibition compared to the parent scaffold, suggesting methoxy groups enhance binding via polar interactions . The target compound’s 3-phenylpropanamide group likely prioritizes hydrophobic interactions over electronic effects.
Crystallographic and Physicochemical Properties
- Crystal Systems: Benzothiazole amide derivatives (e.g., Q7 and Q9) crystallize in triclinic or monoclinic systems, with bond lengths (1.34–1.45 Å) indicating stable hydrogen-bonding networks . Similar stability is expected for the target compound.
- Solubility : The 3-phenylpropanamide group may reduce aqueous solubility compared to methoxy-substituted analogues, necessitating formulation optimization .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of viral inhibition and anticancer properties. This article synthesizes the current understanding of its biological activity, supported by research findings, data tables, and case studies.
Overview of the Compound
This compound belongs to a class of compounds known for their diverse biological activities. The indeno-thiazole structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
1. Antiviral Activity
Recent studies have highlighted the compound's inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. A series of derivatives were synthesized and evaluated for their activity against the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2. Notably:
- Compound 7a exhibited an IC50 value of 1.28 ± 0.17 μM , indicating potent inhibitory activity against 3CL pro.
- Other derivatives showed varying degrees of inhibition, with structural modifications affecting their efficacy.
Table 1: Inhibitory Potency of Selected Compounds Against SARS-CoV-2 3CL pro
| Compound | IC50 (μM) | Structural Modifications |
|---|---|---|
| 7a | 1.28 ± 0.17 | Methoxy group at position 5 |
| 4 | 6.42 ± 0.90 | Different substituents on benzamido moiety |
| 7h | Maintained activity | Similar structure to 7a with minor changes |
These findings suggest that the five-membered ring structure is crucial for maintaining inhibitory activity against the target enzyme .
2. Anticancer Activity
In addition to antiviral properties, compounds derived from the indeno-thiazole framework have shown promise in cancer research. For instance, related thiazole derivatives have been identified as inhibitors of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a role in Th17 cell differentiation and inflammation:
- Compound 8h demonstrated high binding affinity and significant inhibitory activity in vivo in models such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of this compound and its derivatives with target proteins. These studies provide insights into how structural variations influence binding affinity and biological activity.
Case Study: Molecular Docking Against SARS-CoV-2
The docking analysis for compound 7a revealed that it forms critical interactions with key residues in the active site of the 3CL pro enzyme, which may explain its potent inhibitory action.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Key observations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
